Antibiotic Bu 2545 is synthesized by Streptomyces species, which are renowned for their role in producing many clinically relevant antibiotics. This compound is structurally related to lincomycin and celesticetin, both of which belong to the lincosamide class of antibiotics. The classification of antibiotic Bu 2545 as a lincosamide indicates its mechanism of action involves inhibiting bacterial protein synthesis, a common trait among antibiotics in this category .
The synthesis of antibiotic Bu 2545 primarily involves fermentation processes utilizing specific strains of Streptomyces. Research indicates that the biosynthetic pathway for antibiotic Bu 2545 closely resembles that of lincomycin and celesticetin. Key enzymes involved in its biosynthesis include F420H2-dependent reductases, which play a critical role in the final steps of its production .
The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to enhance yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze the compound's structure and confirm its identity during synthesis.
Antibiotic Bu 2545 possesses a complex molecular structure characterized by a lincosamide backbone. The molecular formula is C₁₈H₃₅N₃O₆S, with a molecular weight of approximately 403.56 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The compound's stereochemistry is crucial for its interaction with bacterial ribosomes, impacting its efficacy as an antibiotic .
The chemical reactions involving antibiotic Bu 2545 primarily relate to its biosynthesis and degradation pathways. During biosynthesis, various enzymatic reactions transform precursor molecules into the final antibiotic product. These reactions include acylation and reduction processes that modify the core structure to enhance antibacterial activity.
Additionally, antibiotic Bu 2545 may undergo hydrolysis in biological systems, leading to the formation of inactive metabolites. Understanding these reactions is essential for optimizing its therapeutic use and minimizing resistance development .
Antibiotic Bu 2545 exerts its antibacterial effects by binding to the bacterial ribosome, specifically targeting the 50S subunit. This binding inhibits protein synthesis by blocking peptide bond formation during translation. The inhibition disrupts essential cellular functions in bacteria, ultimately leading to cell death.
Antibiotic Bu 2545 exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for formulating effective dosage forms and ensuring stability during storage .
Antibiotic Bu 2545 has significant potential applications in treating bacterial infections caused by Gram-positive organisms. Its unique mechanism makes it particularly valuable against strains resistant to conventional antibiotics. Ongoing research aims to explore its efficacy in clinical settings, especially concerning multi-drug resistant bacteria.
Additionally, studies are investigating its potential use in combination therapies to enhance antibacterial activity while reducing the likelihood of resistance development .
Antibiotic Bu-2545 was first isolated in 1980 from Streptomyces sp. H230-5 and structurally characterized as a novel member of the celesticetin-lincomycin class of lincosamide antibiotics [1]. Initial studies identified it as a structural hybrid, sharing the methylthiolincosamide (MTL) octose core with lincomycin A but featuring the N-methyl-L-proline moiety characteristic of celesticetin [2] [10]. Its discovery filled a critical gap in understanding the structural diversity within lincosamides, demonstrating that nature combines tailoring modifications from different biosynthetic pathways. Bu-2545 was assigned the molecular formula C₁₆H₃₀N₂O₆S based on mass spectrometry and nuclear magnetic resonance (NMR) analyses [10], establishing it as a distinct chemical entity within this antibiotic family.
Table 1: Key Identification Parameters of Antibiotic Bu-2545
Property | Value |
---|---|
Molecular Formula | C₁₆H₃₀N₂O₆S |
Molecular Weight | 378.48 g/mol |
Producing Organism | Streptomyces sp. H230-5 |
Year of Discovery | 1980 |
Core Sugar Structure | Methyllincosamide (MTL) |
Bu-2545 is biosynthesized by the Gram-positive bacterium Streptomyces sp. H230-5, a soil-dwelling actinomycete strain [1]. Genomic analyses of related lincosamide producers (S. lincolnensis for lincomycin; S. caelestis for celesticetin) reveal highly conserved biosynthetic gene clusters (lmb for lincomycin; ccb for celesticetin) [3] [8]. While the precise gene cluster for Bu-2545 remains unsequenced, its structural features suggest its producing strain possesses a hybrid genetic system encoding enzymes for both N-methylproline incorporation and S-methylation, distinguishing it from typical lincomycin or celesticetin producers. Actinomycetes in this group employ nonribosomal peptide synthetase (NRPS)-like machinery for proline derivative assembly and glycosyltransferases for attachment to the modified octose core [9].
Table 2: Lincosamide-Producing Streptomycetes
Antibiotic | Producing Organism | Amino Acid Moiety | S-Substituent |
---|---|---|---|
Lincomycin A | S. lincolnensis | N-methyl-trans-4-propyl-L-proline | Methylthiol |
Celesticetin | S. caelestis | N-methyl-L-proline | Salicyl-ethanolthioether |
Bu-2545 | Streptomyces sp. H230-5 | N-methyl-L-proline | Methylthiol |
Bu-2545 occupies a unique phylogenetic and structural niche within the lincosamide family. Like lincomycin A and celesticetin, it contains a 1-thiooctose core (methyllincosamide, MTL) linked via an amide bond to a proline-derived aglycone [9]. Crucially, Bu-2545 features:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7